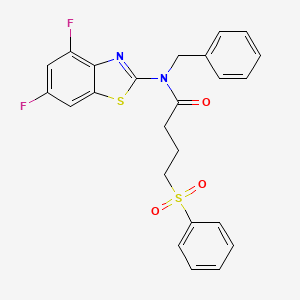

4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide

Description

Historical Development of Benzothiazole-Based Sulfonamide Derivatives

The medicinal utility of benzothiazole derivatives dates to the mid-20th century, with early applications in antimicrobial therapies. The discovery of sulfanilamide’s antibacterial properties in the 1930s established sulfonamides as a foundational pharmacophore, leading to derivatives with improved efficacy and reduced toxicity. The integration of benzothiazole moieties emerged as a strategic advancement, leveraging the heterocycle’s planar aromatic system for enhanced π-π stacking interactions with biological targets.

A pivotal shift occurred with the recognition of benzothiazole sulfonamides as potent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases, zinc-containing metalloenzymes regulating pH and CO2 homeostasis, became therapeutic targets for glaucoma, epilepsy, and cancer. Structural optimizations focused on appending sulfonamide groups to the benzothiazole core, capitalizing on the sulfonamide’s ability to coordinate the catalytic zinc ion. The introduction of fluorine substituents, as seen in 4,6-difluoro-1,3-benzothiazol-2-yl groups, marked a contemporary innovation to fine-tune electronic and steric properties.

Table 1: Evolutionary Milestones in Benzothiazole Sulfonamide Development

| Era | Key Advancement | Therapeutic Impact |

|---|---|---|

| 1930s–1950s | Discovery of sulfanilamide | Antimicrobial therapies |

| 1980s–2000s | Benzothiazole-sulfonamide hybrids | CA inhibition for glaucoma |

| 2010s–present | Fluorinated benzothiazole sulfonamides | Oncology-targeted enzyme inhibition |

Position in Current Pharmaceutical Research Landscape

In the era of precision medicine, 4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide occupies a strategic niche within two research frontiers:

Carbonic Anhydrase Isoform Selectivity : The compound’s benzenesulfonyl group and fluorine substitutions enable differential inhibition profiles across CA isoforms. Precedent studies demonstrate that 6-sulfonamido-benzothiazoles exhibit nanomolar inhibition constants (Ki) against tumor-associated CA IX and XII, while sparing off-target isoforms like CA I and II. This selectivity is critical for minimizing adverse effects in anticancer applications.

Fluorine-Mediated Optimization : The 4,6-difluoro substitution on the benzothiazole ring follows contemporary trends in fluorinated drug development. Fluorine’s electronegativity enhances binding affinity through dipole interactions, while its small atomic radius minimizes steric disruption. Additionally, fluorine substitution improves metabolic stability by blocking cytochrome P450-mediated oxidation at vulnerable positions.

Table 2: Representative Fluorinated Benzothiazole Therapeutics

| Compound | Fluorine Position | Primary Target | Clinical Stage |

|---|---|---|---|

| Afatinib | 3′-F (aniline) | EGFR/HER2 kinases | Approved (NSCLC) |

| Dacomitinib | 4′-F (aniline) | EGFR/HER2 kinases | Phase III |

| Target Compound | 4,6-F (benzothiazole) | CA IX/XII | Preclinical |

Structural Foundations and Medicinal Chemistry Relevance

The molecular architecture of this compound (C₁₈H₁₆F₂N₂O₂S; MW 366.39 g/mol) integrates three pharmacologically critical elements:

Benzothiazole Core : The 1,3-benzothiazole system provides a rigid aromatic scaffold favorable for stacking interactions with hydrophobic enzyme pockets. Quantum mechanical studies suggest the benzothiazole’s electron-deficient nature enhances binding to electron-rich regions of CA active sites.

Sulfonamide Zinc-Binding Group : The benzenesulfonyl moiety serves as a potent zinc-binding group (ZBG), enabling coordination to the CA catalytic zinc ion. This interaction is fundamental to CA inhibition, with sulfonamide-containing inhibitors typically exhibiting Ki values in the low nanomolar range.

Fluorine Substituents : The 4,6-difluoro pattern on the benzothiazole ring induces two synergistic effects:

Table 3: Key Physicochemical Properties

| Property | Value | Relevance |

|---|---|---|

| logP (calculated) | 3.2 ± 0.3 | Balanced lipophilicity for CNS penetration |

| Topological PSA | 89.5 Ų | Moderate membrane permeability |

| H-bond donors/acceptors | 1/6 | Favorable for target engagement |

Research Objectives and Significance

The development of this compound addresses three unmet needs in medicinal chemistry:

Isoform-Selective CA Inhibition : Current CA inhibitors often lack specificity, leading to off-target effects. This compound’s benzothiazole-fluorine-sulfonamide triad may enable preferential binding to CA IX/XII over ubiquitously expressed isoforms.

Overcoming Chemoresistance : Fluorinated benzothiazoles have demonstrated efficacy against drug-resistant tumor models by bypassing efflux pump recognition, a common resistance mechanism.

Theranostic Potential : The compound’s rigid aromatic system could facilitate radiolabeling for simultaneous diagnostic imaging and targeted therapy.

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N2O3S2/c25-18-14-20(26)23-21(15-18)32-24(27-23)28(16-17-8-3-1-4-9-17)22(29)12-7-13-33(30,31)19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNFTYVJBKBINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide involves multiple steps, typically starting with the preparation of the benzothiazole core. The synthetic route may include the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an acid catalyst.

Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a base such as triethylamine.

Formation of the Butanamide Moiety: The butanamide moiety can be formed by reacting the intermediate with butanoyl chloride in the presence of a base.

Final Coupling: The final coupling step involves the reaction of the benzylamine with the intermediate to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or difluorobenzothiazolyl positions, using reagents such as alkyl halides or nucleophiles.

Hydrolysis: Hydrolysis of the amide bond can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or modulator of specific enzymes, such as cytochrome P450 enzymes, proteases, or kinases. It may also interact with G-protein coupled receptors or other signaling pathways, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Sulfonamide-Containing Derivatives

Hydrazinecarbothioamides and Triazoles

Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides ([4–6]) and their cyclized triazole derivatives ([7–9]) share the sulfonylphenyl backbone with the title compound. Key comparisons include:

- Functional Groups : The title compound lacks the C=S and C=O groups present in hydrazinecarbothioamides ([4–6]), as evidenced by IR spectra (absence of 1663–1682 cm⁻¹ C=O bands) .

- Tautomerism : Unlike triazole derivatives ([7–9]), which exist in thione-thiol tautomeric equilibrium, the benzothiazole ring in the title compound likely exhibits rigidity, reducing tautomeric flexibility .

Table 1: Functional Group Comparison

| Compound Class | Key IR Bands (cm⁻¹) | Tautomerism Observed? |

|---|---|---|

| Hydrazinecarbothioamides ([4–6]) | 1243–1258 (C=S), 1663–1682 (C=O) | No |

| Triazoles ([7–9]) | 1247–1255 (C=S), no C=O | Yes (thione form) |

| Title Compound | Expected: ~1350 (S=O), no C=S | No |

Other Sulfonamide Derivatives

- 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide: This compound shares a sulfonamide-thiazole framework but incorporates a pyrimidinone-thione group instead of benzothiazole. Such structural differences may influence solubility and bioactivity .

Butanamide-Based Therapeutic Agents

CTPS1 Inhibitors

The patent-pending compound N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide shares the butanamide backbone with the title compound. Key distinctions include:

- Substituents: The title compound uses a difluorobenzothiazole group, whereas the CTPS1 inhibitor employs a pyrimidine-cyclopropanesulfonamide system.

- Biological Targets : The CTPS1 inhibitor is designed for proliferative diseases, whereas benzothiazole sulfonamides are often explored for CNS disorders (e.g., antipsychotics in ) .

Table 2: Pharmacological Profile Comparison

| Compound | Target/Indication | Key Substituents |

|---|---|---|

| Title Compound | Potential CNS applications | 4,6-Difluorobenzothiazole, benzyl |

| CTPS1 Inhibitor ([4]) | Proliferative diseases | Chloropyridinyl, cyclopropanesulfonamide |

| Antipsychotic Agent ([5]) | Schizophrenia | 4-Chlorobenzyloxy, methoxy |

Fluorinated Benzothiazole Analogs

The 4,6-difluoro substitution on the benzothiazole ring distinguishes the title compound from non-fluorinated analogs. Fluorine atoms enhance metabolic stability and membrane permeability, as seen in fluorinated triazoles ([7–9]) where difluorophenyl groups improve bioavailability .

Biological Activity

The compound 4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide is a derivative of benzothiazole, which has garnered significant interest due to its diverse biological activities, particularly in anti-cancer and anti-inflammatory domains. This article reviews its biological activity based on recent research findings, including synthesis methods, mechanism of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with various amines and sulfonyl chlorides. Advanced characterization techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a series of benzothiazole compounds were evaluated for their effects on human cancer cell lines A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound B7 from a related study showed notable inhibition of cell proliferation at concentrations of 1, 2, and 4 μM, promoting apoptosis and inducing cell cycle arrest .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 2 | Apoptosis induction |

| B7 | A549 | 1.5 | Cell cycle arrest |

| 4i | HOP-92 | 3 | AKT/ERK pathway inhibition |

Anti-inflammatory Effects

In addition to anticancer properties, these compounds also exhibit anti-inflammatory activities. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in macrophage models treated with benzothiazole derivatives. This suggests a dual mechanism where these compounds not only inhibit cancer cell proliferation but also modulate inflammatory responses .

Mechanistic Insights

The biological activity of This compound is attributed to its ability to inhibit critical signaling pathways involved in cancer progression. Specifically, the inhibition of the AKT and ERK pathways was observed in treated cancer cells, which are crucial for cell survival and proliferation .

Case Studies

- Case Study on Compound B7 : In a comprehensive study involving various benzothiazole derivatives, compound B7 was identified as a potent inhibitor of A431 and A549 cells. The study highlighted its ability to reduce cell migration and promote apoptosis through targeted signaling pathways .

- Clinical Implications : The promising results from preclinical studies indicate potential therapeutic applications in treating various cancers. The anti-inflammatory properties also suggest that these compounds could be beneficial in managing conditions associated with chronic inflammation.

Q & A

Basic: What are the key steps for synthesizing 4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide?

Answer:

The synthesis involves multi-step organic reactions, typically starting with:

Sulfonylation : Introducing the benzenesulfonyl group via sulfonic acid derivatives under anhydrous conditions.

Benzothiazole Formation : Coupling a fluorinated benzothiazole precursor (e.g., 4,6-difluoro-1,3-benzothiazol-2-amine) using coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF) .

Amide Bond Formation : Reacting the intermediate with benzylamine derivatives under controlled temperatures (0–5°C to prevent side reactions).

Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating the target compound and ensuring >95% purity .

Advanced: How do the 4,6-difluoro substituents on the benzothiazole moiety influence synthetic challenges and reactivity?

Answer:

The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the benzothiazole core, necessitating:

- Low-Temperature Conditions : To mitigate premature ring-opening or decomposition during coupling reactions.

- Steric Considerations : Fluorine’s small size allows precise regioselectivity but may complicate crystallization.

- Spectroscopic Validation : Use -NMR to confirm substitution patterns and monitor reaction progress .

Basic: Which analytical techniques are recommended for structural characterization?

Answer:

- X-ray Crystallography : For unambiguous determination of molecular geometry. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, especially with high-resolution data .

- NMR Spectroscopy : -, -, and -NMR to confirm connectivity and substituent positions.

- IR Spectroscopy : Key for identifying sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) groups .

Advanced: How can tautomeric equilibria or conformational flexibility complicate structural analysis?

Answer:

- Tautomer Detection : IR spectroscopy (absence of νS-H at ~2500 cm and presence of νC=S at ~1250 cm) confirms thione tautomer dominance in benzothiazole derivatives .

- Dynamic NMR : To resolve conformational exchange broadening in flexible regions (e.g., butanamide chain).

- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and validate crystallographic data .

Basic: What methodologies are used to assess biological activity in preliminary screens?

Answer:

- Target Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity for kinases or sulfonamide-sensitive enzymes.

- Cellular Assays : Dose-response studies in cancer cell lines (e.g., IC determination) with fluorogenic substrates to track inhibition .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?

Answer:

- Analog Synthesis : Prepare derivatives with modified sulfonyl/benzyl groups to isolate contributing factors.

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular uptake studies (LC-MS quantification) to distinguish target engagement from pharmacokinetic limitations .

Basic: What are common purity and stability challenges during storage?

Answer:

- Degradation Pathways : Hydrolysis of the sulfonamide or amide bonds under humid conditions.

- Mitigation : Store lyophilized at -20°C under inert gas. Monitor stability via LC-MS every 6 months, tracking degradation peaks at m/z ± 30 Da .

Advanced: How can researchers address low crystallinity or twinning in X-ray diffraction data?

Answer:

- Crystallization Optimization : Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) to improve crystal quality.

- Data Processing : In SHELXL, apply TWIN/BASF commands for twinned data or use JANA2020 for pseudomerohedral twins .

Basic: What safety protocols are critical during synthesis?

Answer:

- Hazard Analysis : Pre-reaction risk assessment for exothermic steps (e.g., sulfonylation).

- Engineering Controls : Use Schlenk lines for air-sensitive reactions and fume hoods for volatile intermediates (e.g., benzylamine derivatives) .

Advanced: How can computational methods guide the design of derivatives with improved potency?

Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses in sulfonamide-binding pockets (e.g., carbonic anhydrase).

- QSAR Models : Train models on datasets with Hammett σ values for substituent electronic effects, prioritizing electron-deficient groups for enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.